molecular formula C11H14O4 B1329750 ethyl 3-(3,4-dihydroxyphenyl)propanoate CAS No. 3967-57-5

ethyl 3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B1329750
CAS No.: 3967-57-5
M. Wt: 210.23 g/mol
InChI Key: MHJZKZOOQLSKTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 3-(3,4-dihydroxyphenyl)propanoate can be synthesized through esterification reactions involving 3,4-dihydroxyphenylpropionic acid and ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of ethyl 3-(3,4-dihydroxyphenyl)propionate may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .

Chemical Reactions Analysis

Types of Reactions: ethyl 3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base such as pyridine or triethylamine.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Ester derivatives with various substituents on the phenyl ring.

Scientific Research Applications

ethyl 3-(3,4-dihydroxyphenyl)propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-(3,4-dihydroxyphenyl)propionate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

ethyl 3-(3,4-dihydroxyphenyl)propanoate can be compared with other similar compounds, such as:

The uniqueness of ethyl 3-(3,4-dihydroxyphenyl)propionate lies in its specific hydroxylation pattern, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,12-13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJZKZOOQLSKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192772
Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3967-57-5
Record name Ethyl 3,4-dihydroxybenzenepropanoate
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Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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Record name Ethyl 3-(3,4-dihydroxyphenyl)propionate
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